N,1-dimethylisoquinolin-7-amine
Description
N,1-Dimethylisoquinolin-7-amine is a substituted isoquinoline derivative characterized by methyl groups at the nitrogen atom (N-methyl) and the 1-position of the isoquinoline core. Isoquinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry for targeting central nervous system disorders and cancer .
Properties
CAS No. |
140683-34-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
InChI Key |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Synonyms |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Substituent Effects: Methyl Groups: The N- and 1-methyl groups in the target compound likely reduce polarity and enhance metabolic stability compared to chloro or nitro analogs . Chloro Substitution: In 1-chloro-N-methylisoquinolin-7-amine, the electron-withdrawing Cl lowers the pKa (3.05), increasing acidity compared to methylated derivatives . Nitro Group: The nitro-substituted analog exhibits acute toxicity (Cat 4), emphasizing the impact of strongly electron-withdrawing groups on hazard profiles .
- Structural Modifications: Saturation of the isoquinoline ring (e.g., tetrahydro derivative) may improve solubility and bioavailability . Aryl substitutions (e.g., 4-methoxyphenyl) alter NMR chemical shifts (e.g., δ 2.51 ppm for methyl groups) and lipophilicity .
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